1,4-Diethynyl-2,3,5,6-tetrafluorobenzene
Overview
Description
1,4-Diethynyl-2,3,5,6-tetrafluorobenzene: is an organic compound with the molecular formula C10H2F4 . It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms and two hydrogen atoms are replaced by ethynyl groups. This compound is known for its unique electronic properties due to the presence of both fluorine and ethynyl groups, making it a valuable building block in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene can be synthesized through various methods. One common method involves the Sonogashira coupling reaction , where 1,4-dibromo-2,3,5,6-tetrafluorobenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach in both laboratory and industrial settings due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles like sodium amide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,4-Diethynyl-2,3,5,6-tetrafluorobenzene has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Chemical Sensors: Its unique electronic properties make it useful in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 1,4-diethynyl-2,3,5,6-tetrafluorobenzene is primarily related to its electronic properties. The presence of fluorine atoms increases the electron-withdrawing capacity of the benzene ring, while the ethynyl groups provide sites for further functionalization. This combination allows the compound to participate in various electronic and photophysical processes, making it valuable in materials science and organic electronics .
Comparison with Similar Compounds
- 1,4-Dibromo-2,3,5,6-tetrafluorobenzene
- 1,4-Diiodo-2,3,5,6-tetrafluorobenzene
- 1,4-Diethynylbenzene
Comparison: 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene is unique due to the presence of both ethynyl and fluorine groups. This combination imparts distinct electronic properties, making it more suitable for applications in organic electronics and materials science compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
1,4-diethynyl-2,3,5,6-tetrafluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F4/c1-3-5-7(11)9(13)6(4-2)10(14)8(5)12/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJLSELTIPKIEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C(=C1F)F)C#C)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600285 | |
Record name | 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38002-32-3 | |
Record name | 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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